Z-D-Phe-osu

Vue d'ensemble

Description

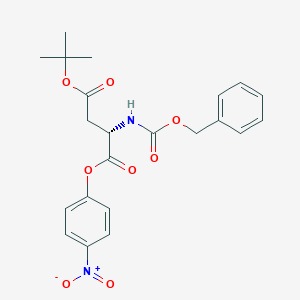

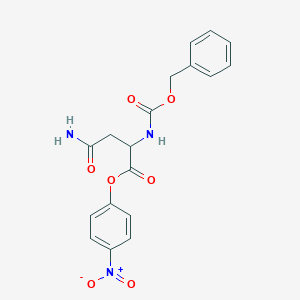

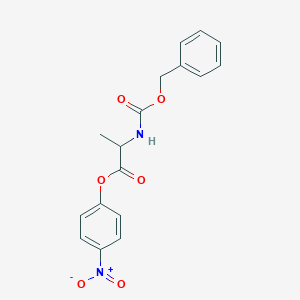

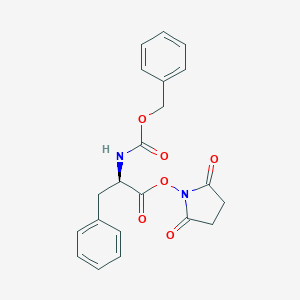

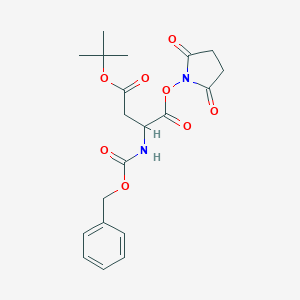

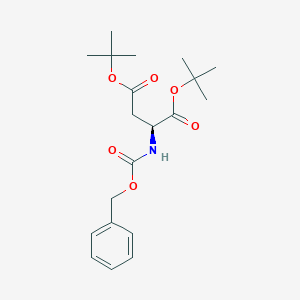

“Z-D-Phe-osu” is also known as “N-alpha-Benzyloxycarbonyl-D-phenylalanine succinimidyl ester”. It has the molecular formula C21H20N2O6 and a molecular weight of 396.4 g/mole .

Synthesis Analysis

The synthesis of peptides like “this compound” often involves the use of the Phe-Phe motif, a minimalist building block that drives the self-assembly of short peptides and their analogues into nanostructures and hydrogels . The synthesis of these peptides can be achieved by various means, including solid- and liquid-phase chemistry, biocatalysis, metabolic engineering, and recombinant expression biotechnologies .

Molecular Structure Analysis

The molecular structure of “this compound” is based on the Phe-Phe motif. This motif has gained popularity as it drives the self-assembly of short peptides and their analogues into nanostructures and hydrogels . The specific structure of “this compound” and its self-assembled nanostructures would require further analysis using techniques such as X-ray crystallography or NMR spectroscopy.

Applications De Recherche Scientifique

Thérapeutiques contre le cancer

Z-D-Phe-osu : est utilisé dans la synthèse d’analogues puissants de la somatostatine, comme le BIM-23052, qui présentent une activité inhibitrice importante de l’hormone de croissance in vitro. Ces analogues présentent une forte affinité pour les récepteurs de la somatostatine, qui sont abondants dans les membranes cellulaires de nombreuses cellules tumorales . Les analogues contenant des résidus de Phe halogénés ont présenté des effets cytotoxiques contre les lignées cellulaires tumorales humaines, ce qui indique leur potentiel en tant que thérapeutiques contre le cancer .

Développement de médicaments à base de peptides

Le composé joue un rôle dans le développement de médicaments à base de peptides. Son incorporation dans des peptides peut améliorer leur stabilité et leur spécificité, ce qui les rend aptes à cibler des récepteurs ou des voies biologiques spécifiques .

Étiquetage énantiosélectif

Dans une étude impliquant des poissons-zèbres, This compound faisait partie d’un processus d’étiquetage énantiosélectif. Un assemblage d’oxyde de graphène avec de la γ-cyclodextrine a été utilisé pour étiqueter les énantiomères de la D-phénylalanine, montrant un potentiel de différenciation chirale dans des échantillons biologiques complexes .

Recherche sur la stabilité hydrolytique

La recherche a indiqué que les peptides contenant This compound présentent une grande stabilité hydrolytique à la fois aux niveaux de pH acide et neutre, ce qui est crucial pour leur utilisation potentielle dans des conditions physiologiques comme l’estomac et le plasma humain .

Études de liaison aux récepteurs

This compound : les dérivés ont été utilisés dans des études d’amarrage pour comprendre leur affinité de liaison aux récepteurs de la somatostatine. Ceci est important pour la conception de médicaments qui peuvent cibler efficacement ces récepteurs .

Exploration du mécanisme d’activité antitumorale

Des études impliquant This compound ont contribué à explorer les mécanismes de l’activité antitumorale. Par exemple, différents indices de sélectivité calculés pour les analogues indiquent des mécanismes d’action variables contre les lignées cellulaires tumorales du sein .

Mécanisme D'action

Target of Action

Z-D-Phe-osu is a derivative of phenylalanine, which is an essential amino acid and a building block for proteins . It is used in the synthesis of peptides, specifically as a protecting group for the N-alpha-amino group of an amino acid .

Mode of Action

This compound acts as a protecting group in peptide synthesis. It protects the N-alpha-amino group of an amino acid during the synthesis process, preventing unwanted reactions and ensuring the correct formation of the peptide bond .

Biochemical Pathways

This compound is involved in the biochemical pathway of peptide synthesis. It plays a crucial role in the formation of peptide bonds, which are the links between amino acids in a protein. By protecting the N-alpha-amino group, this compound ensures that the peptide bond forms correctly, leading to the successful synthesis of the desired peptide .

Pharmacokinetics

As a compound used in peptide synthesis, it is likely to be metabolized and excreted once it has fulfilled its role as a protecting group .

Result of Action

The primary result of this compound’s action is the successful synthesis of peptides. By protecting the N-alpha-amino group, it ensures the correct formation of peptide bonds and prevents unwanted reactions. This leads to the production of the desired peptide with the correct sequence of amino acids .

Action Environment

The action of this compound is influenced by the conditions of the peptide synthesis process. Factors such as temperature, pH, and the presence of other reagents can affect its efficacy as a protecting group . It is typically used in controlled laboratory environments where these factors can be carefully regulated.

Safety and Hazards

When handling “Z-D-Phe-osu”, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. In case of a spill or leak, evacuate personnel to safe areas and keep people away from and upwind of the spill/leak .

Orientations Futures

Molecules based on the Phe-Phe motif, like “Z-D-Phe-osu”, have found a range of applications in nanomedicine, from drug delivery and biomaterials to new therapeutic paradigms . The future directions for “this compound” and similar compounds could involve further exploration of these applications, as well as the development of new ones. The most recent findings on their remarkable properties hold substantial promise for the creation of the next generation nanomedicines .

Analyse Biochimique

Biochemical Properties

Z-D-Phe-osu plays a significant role in biochemical reactions, particularly in the synthesis of peptides. It interacts with enzymes, proteins, and other biomolecules through its reactive succinimidyl ester group. This group facilitates the formation of stable amide bonds with amino groups on proteins and peptides. The compound is known to interact with enzymes such as proteases and peptidases, which cleave peptide bonds, and with proteins involved in signal transduction pathways. These interactions are crucial for understanding the mechanisms of protein modification and the regulation of biochemical pathways .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modifying proteins and peptides, which can alter cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can inhibit or activate specific enzymes, leading to changes in metabolic flux and the regulation of cellular activities. Studies have shown that this compound can affect cell proliferation, apoptosis, and differentiation by modulating the activity of key signaling molecules .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form covalent bonds with amino groups on proteins and peptides. This interaction is facilitated by the succinimidyl ester group, which reacts with primary amines to form stable amide bonds. This modification can inhibit or activate enzymes, alter protein-protein interactions, and affect the stability and function of proteins. Additionally, this compound can influence gene expression by modifying transcription factors and other regulatory proteins, thereby impacting cellular processes at the molecular level .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable under refrigerated conditions but can degrade over time, leading to a decrease in its reactivity. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro and in vivo experiments. These effects include sustained changes in enzyme activity, protein modification, and cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively modify proteins and peptides without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, including cellular damage and adverse physiological responses. Studies have identified threshold effects, where the compound’s beneficial effects are observed at specific dosage ranges, while higher doses lead to detrimental outcomes .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to amino acid metabolism. The compound interacts with enzymes such as phenylalanine hydroxylase and other cofactors involved in the synthesis and degradation of amino acids. These interactions can affect metabolic flux and the levels of metabolites, influencing overall cellular metabolism. Understanding these pathways is crucial for elucidating the compound’s role in biochemical processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in particular cellular compartments. The distribution of this compound can impact its activity and function, as it may concentrate in areas where it can effectively modify target proteins and peptides .

Subcellular Localization

This compound exhibits specific subcellular localization, which is essential for its activity and function. The compound can be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization allows this compound to interact with specific proteins and enzymes, thereby influencing cellular processes at the subcellular level .

Propriétés

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) (2R)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O6/c24-18-11-12-19(25)23(18)29-20(26)17(13-15-7-3-1-4-8-15)22-21(27)28-14-16-9-5-2-6-10-16/h1-10,17H,11-14H2,(H,22,27)/t17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOJNKVWQJKPXCT-QGZVFWFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)N(C1=O)OC(=O)[C@@H](CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801145342 | |

| Record name | N-[(Phenylmethoxy)carbonyl]-D-phenylalanine 2,5-dioxo-1-pyrrolidinyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801145342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3397-36-2 | |

| Record name | N-[(Phenylmethoxy)carbonyl]-D-phenylalanine 2,5-dioxo-1-pyrrolidinyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3397-36-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(Phenylmethoxy)carbonyl]-D-phenylalanine 2,5-dioxo-1-pyrrolidinyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801145342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-Phenylalanine, N-[(phenylmethoxy)carbonyl]-, 2,5-dioxo-1-pyrrolidinyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-(S)-[N-carbobenzyloxy]amino-3-aminopropionate, hydrochloride](/img/structure/B554411.png)

![N-[(benzyloxy)carbonyl]-L-aspartic acid](/img/structure/B554431.png)